5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one, also known as DT-010, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit promising pharmacological effects in various preclinical studies, making it a potential candidate for drug development.
Mechanism Of Action
5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of pro-inflammatory prostaglandins. 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one also inhibits the migration and invasion of cancer cells, making it a potential candidate for cancer therapy.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one in lab experiments is its high potency and specificity. It has been shown to exhibit pharmacological effects at low concentrations, making it a potential candidate for drug development. However, one of the limitations of using 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one in lab experiments is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one. One potential direction is to investigate its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study the pharmacokinetics and toxicity of 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one in vivo, which is essential for its development as a drug candidate. Additionally, further research is needed to understand the mechanism of action of 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one and its potential interactions with other drugs.
Synthesis Methods
5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one can be synthesized using a multistep process, which involves the reaction of 3-hydroxyazetidine with 1,2-dithiolane-3-thione followed by the addition of 1-bromo-5-chloropentane. The final product is obtained after purification using column chromatography.
Scientific Research Applications
5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-metastatic effects in various preclinical studies. 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one has also been found to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
5-(dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S2/c13-9-7-12(8-9)11(14)4-2-1-3-10-5-6-15-16-10/h9-10,13H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGJQJBQVUTSFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)N2CC(C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.